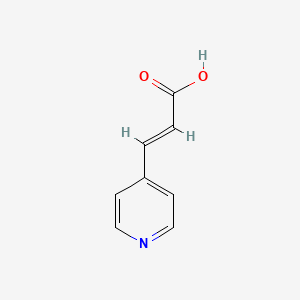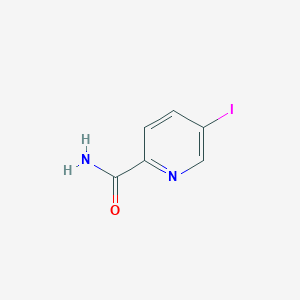![molecular formula C7H11ClF3N B6273818 rac-(1R,5R)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride CAS No. 2307732-04-1](/img/no-structure.png)
rac-(1R,5R)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-(1R,5R)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride, commonly referred to as rac-TFMAH, is a chiral organic compound widely used in scientific research. It is a colorless, odorless, and water-soluble crystalline solid. Rac-TFMAH is a versatile compound, as it is used in a variety of applications, from synthesis to medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Rac-TFMAH has a wide range of scientific research applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a chiral resolving agent in the resolution of racemic mixtures, as well as a catalyst in the synthesis of polymers. Additionally, rac-TFMAH has been used in the research of enzyme inhibition and enzymatic catalysis.
Wirkmechanismus
Rac-TFMAH is a chiral molecule, which means that it has two stereoisomers that are mirror images of each other. When rac-TFMAH is used as a resolving agent, the two stereoisomers interact differently with the enzyme, resulting in the separation of the racemic mixture. The active site of the enzyme binds to the stereoisomer that has the highest affinity, allowing the other stereoisomer to be separated.
Biochemical and Physiological Effects
Rac-TFMAH has been studied for its potential biochemical and physiological effects. Studies have shown that rac-TFMAH is not toxic and does not cause any adverse effects when administered in laboratory animals. Additionally, it has been shown to have anti-inflammatory and anti-angiogenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
Rac-TFMAH is a useful tool for laboratory experiments due to its high purity, low cost, and water solubility. Additionally, it is an effective resolving agent that can be used to separate racemic mixtures. However, it is not suitable for use in large-scale applications due to its low solubility in organic solvents.
Zukünftige Richtungen
Rac-TFMAH has a wide range of possible future applications. It could be used as a chiral resolving agent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it could be used in the research of enzyme inhibition and enzymatic catalysis. Furthermore, rac-TFMAH could be used in the development of new catalysts and catalytic processes. Finally, it could be used in the research of biochemical and physiological effects, such as anti-inflammatory and anti-angiogenic effects.
Synthesemethoden
Rac-TFMAH can be synthesized from a variety of starting materials. The most common method of synthesis involves the reaction of a racemic mixture of 1-chloro-3-trifluoromethylazabicyclo[3.2.0]heptane with hydrochloric acid in the presence of a catalyst. This method yields a high purity product with a yield of approximately 90%.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,5R)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride involves the preparation of a key intermediate, followed by a series of reactions to introduce the trifluoromethyl group and form the bicyclic structure. The final step involves the formation of the hydrochloride salt.", "Starting Materials": [ "1,5-cyclooctadiene", "trifluoromethyl iodide", "sodium hydride", "3-azabicyclo[3.2.0]heptane", "hydrochloric acid" ], "Reaction": [ "1. Preparation of key intermediate: 1,5-cyclooctadiene is reacted with trifluoromethyl iodide in the presence of sodium hydride to form the corresponding trifluoromethylcyclooctadiene.", "2. Formation of bicyclic structure: The trifluoromethylcyclooctadiene is then reacted with 3-azabicyclo[3.2.0]heptane in the presence of a catalyst to form the bicyclic structure.", "3. Formation of hydrochloride salt: The final step involves the addition of hydrochloric acid to the bicyclic structure to form the hydrochloride salt of rac-(1R,5R)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane." ] } | |
CAS-Nummer |
2307732-04-1 |
Molekularformel |
C7H11ClF3N |
Molekulargewicht |
201.6 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




